molecular formula C24H20BrClN2O5 B12038837 [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Cat. No.: B12038837
M. Wt: 531.8 g/mol
InChI Key: ZPXZYLHFWGMBNV-MZJWZYIUSA-N
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Description

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a hydrazone linkage, a methoxyphenyl group, a chlorophenoxy group, and a bromobenzoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves the following steps:

    Formation of the hydrazone linkage: This can be achieved by reacting 4-chlorophenoxypropanoyl hydrazine with 4-methoxybenzaldehyde under acidic or basic conditions to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new hydrazone-based ligands and catalysts.

Biology

In biological research, hydrazones are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The unique structure of this compound may make it a candidate for such studies.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s hydrazone linkage and aromatic groups may contribute to its binding affinity and specificity.

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The hydrazone linkage can form reversible covalent bonds with target proteins, while the aromatic groups may enhance binding through π-π interactions and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-chlorobenzoate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

    [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate: The methyl group may influence the compound’s steric and electronic properties.

Uniqueness

The presence of the bromine atom in [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate makes it unique compared to its analogs. Bromine can participate in halogen bonding, which may enhance the compound’s binding affinity and specificity in biological systems. Additionally, the combination of methoxy, chlorophenoxy, and bromobenzoate groups provides a unique set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C24H20BrClN2O5

Molecular Weight

531.8 g/mol

IUPAC Name

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C24H20BrClN2O5/c1-15(32-20-9-7-19(26)8-10-20)23(29)28-27-14-16-6-11-21(22(12-16)31-2)33-24(30)17-4-3-5-18(25)13-17/h3-15H,1-2H3,(H,28,29)/b27-14+

InChI Key

ZPXZYLHFWGMBNV-MZJWZYIUSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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